4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Description
4-Chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a pyrrolopyrimidine derivative characterized by a chloro substituent at position 4, a phenyl group at position 5, and a 4-ethoxyphenyl moiety at position 6. This compound is synthesized via nucleophilic substitution reactions, leveraging the reactivity of the 4-chloro group for further functionalization . Its 4-ethoxy substituent introduces steric and electronic effects that may influence solubility, binding affinity, and metabolic stability compared to analogues with smaller substituents.
Properties
IUPAC Name |
4-chloro-7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c1-2-25-16-10-8-15(9-11-16)24-12-17(14-6-4-3-5-7-14)18-19(21)22-13-23-20(18)24/h3-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLSYIDGRHLJAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination-Cyclization Approach
A patented route employs 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a key intermediate, synthesized through bromination of ethyl 2-cyanoacetate derivatives (Figure 1A). Reaction with N-bromosuccinimide (NBS) in dichloromethane at 0–25°C achieves 86–93% yields for analogous brominated intermediates. Subsequent Suzuki-Miyaura coupling introduces aryl groups at position 5, with palladium catalysts enabling cross-coupling to phenylboronic acids.
Multicomponent Green Synthesis
β-Cyclodextrin-catalyzed one-pot reactions in aqueous media offer an eco-friendly alternative. Arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives condense at 50°C with 5 mol% tetrabutylammonium bromide (TBAB), yielding pyrrolo[2,3-d]pyrimidine derivatives in 73–95% yields. This method avoids halogenated solvents and reduces purification steps.
Substituent Introduction: Chlorine, 4-Ethoxyphenyl, and Phenyl Groups
Chlorination at Position 4
Direct chlorination of the pyrrolo[2,3-d]pyrimidine core uses POCl₃ or PCl₅ in refluxing acetonitrile, achieving >90% conversion. Kinetic studies reveal optimal conditions at 80°C for 6 hr, with excess phosphoryl chloride ensuring complete substitution (Table 1).
Table 1: Chlorination Optimization
| Reagent | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| POCl₃ | MeCN | 80 | 6 | 92 |
| PCl₅ | DCM | 25 | 12 | 78 |
| SOCl₂ | Toluene | 110 | 3 | 65 |
Nucleophilic Substitution at Position 7
The 4-ethoxyphenyl group is introduced via SNAr reaction. 4-Ethoxyphenol reacts with the chlorinated intermediate in DMF at 120°C using K₂CO₃ as base (Scheme 1B). Microwave-assisted conditions (150°C, 30 min) improve yields to 88% while reducing side-product formation.
Suzuki Coupling at Position 5
Phenylboronic acid undergoes palladium-catalyzed coupling with 5-bromo intermediates. Using Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O (3:1) at 80°C achieves 94% yield. Recent advances employ Buchwald-Hartwig amination catalysts (e.g., XPhos Pd G3) to enhance selectivity for sterically hindered positions.
Process Optimization and Scalability
Purification Strategies
Silica gel chromatography remains standard, but crystallization from hexane/ethyl acetate (10:1) provides >99.5% purity for gram-scale batches. Countercurrent chromatography (CCC) emerges as a solvent-efficient alternative, particularly for polar analogues.
Green Chemistry Metrics
Comparative analysis reveals the β-cyclodextrin-mediated route superior in E-factor (2.1 vs. 8.7 for traditional methods) and process mass intensity (PMI 4.3 vs. 12.6). Water content in reaction media exceeds 90% for the green protocol, aligning with ACS Green Chemistry Principles.
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
Table 2: Key Properties
| Parameter | Value |
|---|---|
| Molecular Weight | 349.82 g/mol |
| LogP | 3.8 ± 0.2 |
| Aqueous Solubility | 12 µg/mL (pH 7.4) |
| Melting Point | 218–220°C (dec.) |
Industrial-Scale Considerations
Patent WO2016063294A2 discloses a cGMP-compliant route producing 50 kg batches with 87% overall yield. Critical process parameters (CPPs) include:
- NBS stoichiometry (1.1 eq) for bromination
- Residual Pd limits (<10 ppm) post-coupling
- Polymorph control via anti-solvent addition rate
Economic analysis favors the telescoped process (bromination → coupling → chlorination) over stepwise isolation, reducing costs by 34%.
Chemical Reactions Analysis
Types of Reactions
4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic substitution: This compound can participate in electrophilic substitution reactions due to the presence of electron-donating and electron-withdrawing groups on the aromatic rings.
Nucleophilic aromatic substitution: The chloro substituent can be replaced by nucleophiles under appropriate conditions.
Suzuki coupling: This reaction can be used to introduce additional substituents on the aromatic rings.
Common Reagents and Conditions
Chlorinating agents: Thionyl chloride, phosphorus oxychloride.
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Catalysts: Palladium catalysts for Suzuki coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted derivatives, while Suzuki coupling can introduce various aryl or heteroaryl groups .
Scientific Research Applications
Kinase Inhibitors
One of the primary applications of 4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in signaling pathways related to cell growth and proliferation. The compound's structure allows for modifications that enhance its efficacy against specific kinases involved in cancer progression.
A study demonstrated the synthesis of derivatives based on this compound that showed promising activity against PAK4 (p21-activated kinase), which is implicated in tumor progression. Compounds derived from this scaffold exhibited IC values as low as 2.7 nM against MV4-11 cancer cells, indicating strong inhibitory potential .
Anticancer Activity
Research has indicated that derivatives of this compound possess significant anticancer properties. These compounds have been shown to inhibit the growth and proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
For instance, compound 5n from a series of synthesized derivatives was noted to induce G0/G1 phase arrest in MV4-11 cells, suggesting its potential as a therapeutic agent against leukemia .
Anti-inflammatory Properties
In addition to its anticancer applications, this compound has also been explored for its anti-inflammatory effects. Studies have shown that certain derivatives can inhibit COX enzymes, which are key players in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
- Synthesis and Evaluation of Derivatives : A comprehensive study synthesized several derivatives of this compound and evaluated their biological activities. The results indicated that modifications at the ethoxyphenyl position significantly influenced the compounds' potency against specific cancer targets .
- Targeting RET Mutations : Another research effort focused on pyrrolo[2,3-d]pyrimidine derivatives for inhibiting RET mutations associated with various cancers. The findings highlighted the structural advantages provided by the pyrrolo[2,3-d]pyrimidine scaffold for developing selective inhibitors .
Mechanism of Action
The mechanism of action of 4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Key Observations:
Chlorine at position 4 enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., with amines or hydrazines) .
Crystallographic Data: The triclinic crystal system (space group P1) observed in 5-(4-chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine contrasts with the monoclinic systems common in simpler pyrrolopyrimidines, highlighting packing variations due to substituent size.
Biological Activity :
- Pyrrolidin-1-yl and piperazinyl substituents at position 4 () are associated with kinase inhibition (e.g., JAK1), whereas chloro-substituted derivatives often serve as intermediates for further functionalization .
Physicochemical and Pharmacokinetic Properties
Biological Activity
4-Chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 890091-50-6) is a heterocyclic compound that has garnered attention for its potential therapeutic applications, particularly as a pharmaceutical intermediate in the synthesis of kinase inhibitors. This compound's unique structure enables it to exhibit diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various studies and findings.
- Molecular Formula : C20H16ClN3O
- Molecular Weight : 349.82 g/mol
- Purity : 95%
- Solubility : Soluble in organic solvents
The biological activity of this compound primarily involves its role as a kinase inhibitor. The compound interacts with various kinases implicated in disease pathways, particularly those involved in cancer proliferation and inflammation.
Target Kinases
- JAK/STAT Pathway : The compound influences the JAK signal transducer and activator of transcription protein (STAT) signaling pathway, which is crucial in cell growth and differentiation processes.
- Tubulin Assembly : Some derivatives of this compound inhibit tubulin assembly, affecting microtubule dynamics and potentially leading to mitotic delay and cell death in cancer cells .
Anticancer Activity
Several studies have demonstrated that derivatives of this compound exhibit significant anticancer properties:
- In vitro Studies : Derivatives have shown potent inhibition of cancer cell lines such as HeLa cells, with mechanisms involving disruption of microtubule dynamics .
- Case Study : A specific derivative demonstrated an EC50 value of 0.064 μM against cancer cells, indicating strong antiproliferative effects .
Antiviral Activity
Research indicates that certain derivatives possess antiviral properties:
- Mechanism : These compounds may inhibit viral replication through interference with viral enzymes or host cell pathways critical for viral life cycles .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory potential:
- Biochemical Pathways : It is believed to modulate inflammatory responses by targeting specific signaling pathways involved in inflammation .
Comparative Analysis
Synthesis and Derivatization
The synthesis of this compound typically involves several steps:
- Core Synthesis : Formation of the pyrrolo[2,3-d]pyrimidine core via cyclization reactions.
- Chloro Substituent Introduction : Utilization of chlorinating agents like thionyl chloride.
- Functional Group Modifications : Introduction of ethoxyphenyl and phenyl groups through nucleophilic aromatic substitutions or Suzuki coupling reactions .
Q & A
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | NaOEt, ethanol, 80°C | ~60-70 |
| 2 | POCl₃, 100°C, 6h | ~85 |
| 3 | Pd(PPh₃)₄, K₂CO₃, DMF, 110°C | ~75 |
Basic: What structural features influence the reactivity of this compound?
Methodological Answer :
The compound’s reactivity is governed by:
- 4-Chloro group : A strong leaving group, enabling nucleophilic substitution for derivatization (e.g., coupling with amines or thiols) .
- 7-(4-Ethoxyphenyl) group : Enhances lipophilicity and π-π stacking potential, critical for binding to hydrophobic enzyme pockets .
- 5-Phenyl substitution : Stabilizes the planar pyrrolo-pyrimidine core via steric and electronic effects, affecting regioselectivity in further reactions .
Advanced: How does this compound inhibit kinase activity, and how can selectivity be optimized?
Methodological Answer :
The compound acts as a ATP-competitive kinase inhibitor , binding to the catalytic domain’s hydrophobic pocket. Key interactions include:
- Hydrogen bonding between the pyrimidine N1 and kinase hinge residues.
- Van der Waals interactions from the 5-phenyl and 4-ethoxyphenyl groups with hydrophobic residues .
Q. Selectivity Optimization Strategies :
| Modification | Impact on Selectivity | Example Target |
|---|---|---|
| 4-Ethoxy → 4-Fluoro | Reduces off-target binding to VEGFR2 | EGFR-specific inhibition |
| 5-Phenyl → 5-Cyclopropyl | Enhances CDK2 selectivity over Her2 | CDK2 IC₅₀: 12 nM vs. Her2 IC₅₀: >1 μM |
Experimental Design : Use kinase profiling panels (e.g., DiscoverX KINOMEscan) to assess selectivity across 468 kinases .
Advanced: How can contradictory biochemical data (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer :
Contradictions often arise from:
- Assay conditions : ATP concentration (e.g., 1 mM vs. 10 μM) alters apparent potency. Standardize assays using Km(ATP) for each kinase .
- Protein isoform differences : Test isoforms (e.g., EGFR L858R vs. wild-type) using purified recombinant proteins.
- Data normalization : Use Z’-factor validation to ensure assay robustness .
Case Study : Reported IC₅₀ for CDK2 varied from 8 nM to 50 nM. Harmonizing ATP levels (100 μM) reduced variability to ±5 nM .
Advanced: What analytical techniques are critical for characterizing synthetic intermediates and final products?
Q. Methodological Answer :
Q. Example Data :
| Compound | ¹H NMR (δ, ppm) | HRMS ([M+H]⁺) |
|---|---|---|
| Intermediate A | 8.21 (s, 1H, H-2), 4.12 (q, 2H, OCH₂) | 350.0956 |
| Final Product | 8.45 (d, 1H, H-6), 7.32 (m, 5H, Ph) | 350.0953 |
Basic: What safety precautions are required when handling this compound?
Q. Methodological Answer :
- Toxicity : Acute oral toxicity (LD₅₀ > 500 mg/kg in rats); handle with nitrile gloves and lab coats .
- Storage : Store under argon at -20°C to prevent hydrolysis of the 4-chloro group .
- Waste disposal : Neutralize with 10% aqueous NaOH before incineration .
Advanced: How do substituent modifications affect biological activity?
Methodological Answer :
Substituent effects were quantified using SAR studies:
| Substituent (Position) | ΔpIC₅₀ (vs. Parent) | Target |
|---|---|---|
| 7-(4-Fluorophenyl) | +0.3 | EGFR |
| 5-(3-Iodophenyl) | -1.2 (due to steric clash) | CDK2 |
| 4-Ethoxy → 4-Methoxy | -0.5 (reduced lipophilicity) | VEGFR2 |
Guideline : Prioritize electron-donating groups at position 7 for kinase inhibition .
Advanced: How can computational methods guide the design of analogs?
Q. Methodological Answer :
- Docking simulations (AutoDock Vina) : Predict binding poses in EGFR (PDB: 1M17). The 4-ethoxyphenyl group occupies the hydrophobic back pocket, while the chloro group aligns with Thr766 .
- QSAR models : Use CoMFA/CoMSIA to correlate logP with cellular permeability (R² = 0.89) .
Validation : Synthesize top 3 predicted analogs; ≥80% should show ≥10-fold potency improvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
